N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 451.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.1380062 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
A study by Owa et al. (2002) on antitumor sulfonamides, including related compounds, evaluated their effect in cell-based antitumor screens. The study highlighted the compounds' roles as potent cell cycle inhibitors, with some advancing to clinical trials due to their promising antitumor activities. These sulfonamides disrupt tubulin polymerization or cause cell cycle arrest, indicating potential utility in cancer treatment (Owa et al., 2002).
Crystal Structure and Docking Studies
Al-Hourani et al. (2015) conducted docking studies and determined the crystal structure of tetrazole derivatives, including compounds with sulfonamide groups. These studies are crucial for understanding how these molecules interact with biological targets, such as enzymes, which is valuable for drug design (Al-Hourani et al., 2015).
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide moiety, demonstrating significant anticonvulsive effects in models of picrotoxin-induced convulsion. This research suggests the potential application of such compounds in developing new anticonvulsant drugs (Farag et al., 2012).
Quantum Chemical Studies
Otuokere and Amaku (2015) performed quantum chemical studies on bicalutamide, a drug with a similar sulfonamide structure, to evaluate its steric energy and potential energy associated with bonded and non-bonded interactions. Such studies help in the rational design of new drugs by predicting their behavior and interactions at the molecular level (Otuokere & Amaku, 2015).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-29-21-13-10-17(23)15-20(21)24-22(26)14-9-16-7-11-19(12-8-16)30(27,28)25-18-5-3-2-4-6-18/h7-8,10-13,15,18,25H,2-6,9,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPBUCJUMSFJET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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